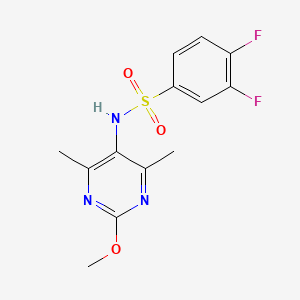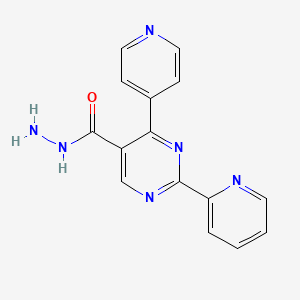
2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide” is a derivative of pyrimidine, a molecule that exhibits a wide range of pharmacological activities and is often used in the design of medicinal chemistry . Pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Crystallography
Pyrimidines are crucial in biology and medicine, with their derivatives playing a vital role in molecular recognition processes essential for drug action. Crystallization studies of pyrimidine mixtures have led to insights into cation tautomerism, twinning, and disorder in their crystal structures, shedding light on molecular interactions and hydrogen bonding patterns crucial for pharmaceutical applications (Rajam et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine chelates and their derivatives have been synthesized and applied in creating new classes of heteroleptic Ir(III) metal complexes, leading to high-performance sky-blue- and white-emitting OLEDs. This research demonstrates the potential of pyrimidine-based compounds in advancing display technology and optoelectronics, offering insights into the emission color relationships and nitrogen atom positions in the pyrimidine fragment (Chang et al., 2013).
Green Chemistry and Anticancer Activity
Synthesis of pyrimidinone derivatives through green chemistry approaches has highlighted their potential in anticancer activity. This work involves creating biologically active moieties, including thiophene and pyridine derivatives, and investigating their in vitro anticancer activities, demonstrating the significance of pyrimidine derivatives in developing new therapeutic agents (Aly et al., 2018).
Nonlinear Optical Materials
Pyrimidine derivatives have been explored for their applications in nonlinear optics (NLO). Studies on thiopyrimidine derivatives, focusing on their electronic, linear, and NLO properties, have revealed their potential in optoelectronic applications, showcasing the versatility of pyrimidine-based compounds in material science (Hussain et al., 2020).
Heterocyclic Synthesis
Research on thieno[2,3-b]pyridine-2-carbohydrazide has led to the development of novel polyheterocyclic compounds. This synthesis route highlights the importance of pyridine and pyrimidine frameworks in creating diverse heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Elneairy et al., 2006).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities. The pyrrolidine ring, a nitrogen heterocycle often used by medicinal chemists, is one area of interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The primary targets of 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Mode of Action
The compound interacts with its targets, the HSC-T6 cells, and exhibits significant anti-fibrotic activities It’s known that the compound effectively inhibits the expression of collagen , a key player in the progression of liver fibrosis.
Propiedades
IUPAC Name |
2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c16-21-15(22)11-9-19-14(12-3-1-2-6-18-12)20-13(11)10-4-7-17-8-5-10/h1-9H,16H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLQVWMPIISBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


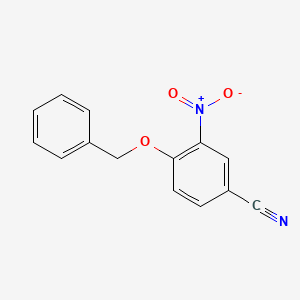
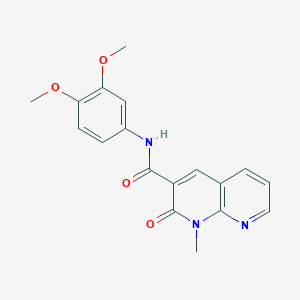

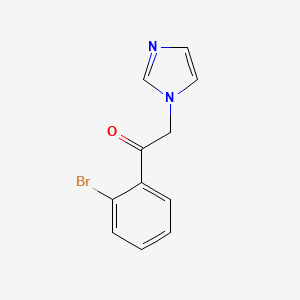
![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
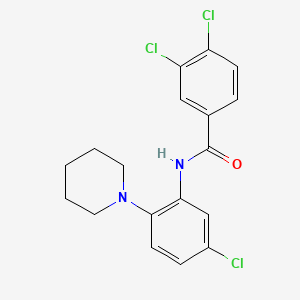
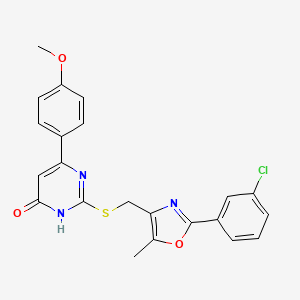
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)
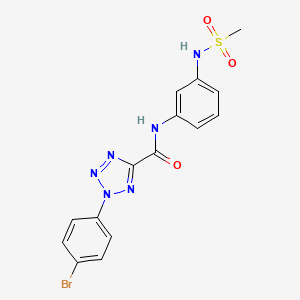
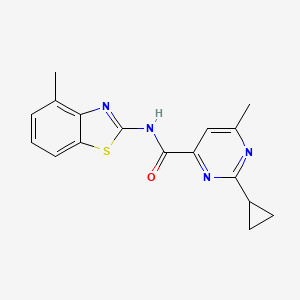
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)
